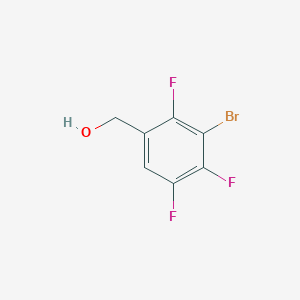

3-Bromo-2,4,5-trifluorobenzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2,4,5-trifluorobenzyl alcohol: is an organic compound with the molecular formula C7H4BrF3O It is a derivative of benzyl alcohol where the benzene ring is substituted with bromine and three fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5-trifluorobenzyl alcohol typically involves the bromination of 2,4,5-trifluorobenzyl alcohol. The process can be carried out by reacting 2,4,5-trifluorobenzyl alcohol with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Bromo-2,4,5-trifluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 3-Bromo-2,4,5-trifluorobenzylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products:

Oxidation: 3-Bromo-2,4,5-trifluorobenzaldehyde or 3-Bromo-2,4,5-trifluorobenzoic acid.

Reduction: 3-Bromo-2,4,5-trifluorobenzylamine.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. Its fluorinated aromatic structure is beneficial in drug design due to the unique properties imparted by fluorine atoms.

Wirkmechanismus

The mechanism of action of 3-Bromo-2,4,5-trifluorobenzyl alcohol in biological systems involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trifluorobenzyl bromide: Similar in structure but lacks the hydroxyl group.

3-Bromo-2,4,5-trifluorobenzaldehyde: An oxidized form of the alcohol.

3-Bromo-2,4,5-trifluorobenzoic acid: Another oxidized derivative with a carboxyl group.

Uniqueness: 3-Bromo-2,4,5-trifluorobenzyl alcohol is unique due to the presence of both bromine and fluorine atoms on the benzene ring along with a hydroxyl group. This combination of functional groups provides distinct reactivity and properties, making it a versatile intermediate in various chemical syntheses .

Biologische Aktivität

3-Bromo-2,4,5-trifluorobenzyl alcohol is an organic compound characterized by its unique halogenated structure, which contributes to its distinct biological activities. Understanding its interactions with biological systems is crucial for evaluating its potential therapeutic applications and safety profiles.

Chemical Structure and Properties

- Molecular Formula : C₇H₄BrF₃O

- Molecular Weight : 241.005 g/mol

- Functional Groups : Hydroxyl group (-OH), bromine atom, and three fluorine atoms.

The presence of halogen atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications, particularly in drug development and agrochemicals.

The biological activity of this compound is influenced by its ability to interact with various biomolecules. The halogen atoms can modify the compound's reactivity, allowing it to engage with enzymes and receptors in biological systems. This interaction can lead to inhibition or alteration of enzyme activity, potentially affecting metabolic pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities:

- Anticancer Properties : Some studies suggest that halogenated benzyl alcohol derivatives can inhibit cancer cell proliferation. For instance, fluorinated compounds have shown enhanced cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research has explored the potential of such compounds in neurodegenerative diseases. For example, compounds exhibiting similar structural features have been shown to reduce axonal dystrophy and amyloid plaque deposition in models of tauopathy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-6-fluorobenzyl alcohol | Bromine and one fluorine | Used in synthesizing pyrethroid insecticides |

| 2,4-Difluorobenzyl alcohol | Two fluorines | Known for its use in pharmaceuticals |

| 2-Chloro-6-fluorobenzyl alcohol | Chlorine and one fluorine | Exhibits different biological activity |

| 2,3-Difluorobenzyl alcohol | Two fluorines | Important in agrochemical development |

The unique combination of three fluorine atoms and one bromine atom in this compound significantly alters its reactivity compared to these similar compounds .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that a related fluorinated compound effectively inhibited cell growth in human cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values indicated potent activity at sub-micromolar concentrations .

- Neuroprotective Studies : In a mouse model of tauopathy, a structurally similar compound showed promise by decreasing tau-induced neurodegeneration and improving cognitive function. These findings highlight the potential for developing neuroprotective agents based on halogenated benzyl alcohols .

- Insecticidal Properties : Research has indicated that certain derivatives exhibit significant insecticidal activity against agricultural pests. The incorporation of fluorine atoms enhances the effectiveness of these compounds as agrochemicals.

Eigenschaften

IUPAC Name |

(3-bromo-2,4,5-trifluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJUTVTUBSSHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.